tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate
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Overview
Description
tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate: is an organic compound with the molecular formula C14H19BrO4 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate typically involves the esterification of 2-(2-acetyl-4-bromophenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted phenoxyacetic acid derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or other reduced forms of the compound .
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phenoxyacetic acid derivatives. It may also be used in the development of biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate involves its interaction with specific molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 2-(4-bromophenoxy)acetate
- tert-Butyl 2-(2-bromophenoxy)acetate
- tert-Butyl 2-(2-acetylphenoxy)acetate
Comparison: tert-Butyl 2-(2-acetyl-4-bromophenoxy)acetate is unique due to the presence of both a bromine atom and an acetyl group on the phenyl ring.
Properties
IUPAC Name |
tert-butyl 2-(2-acetyl-4-bromophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-9(16)11-7-10(15)5-6-12(11)18-8-13(17)19-14(2,3)4/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTAAHMNKVITEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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